N-(4-甲氧基苄基)-1H-1,2,3-噻二唑-5-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

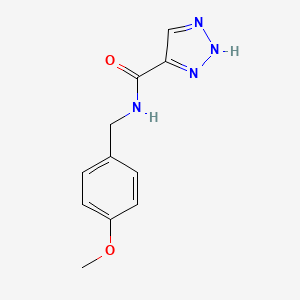

“N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. The “N-(4-methoxybenzyl)” part suggests the presence of a methoxybenzyl group, which is a benzyl group with a methoxy (–O–CH3) substituent . The “1H-1,2,3-triazole-5-carboxamide” part indicates the presence of a triazole ring and a carboxamide group .

Chemical Reactions Analysis

The chemical reactions involving “N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide” are not available in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide” are not available in the sources I found .科学研究应用

合成和结构分析

- 各种三唑衍生物的合成和结构表征一直是重点关注的方向。例如,(Saleem 等人,2018 年) 的一项研究涉及三唑衍生物的合成及其使用 X 射线衍射和 DFT 计算等技术进行表征。这项研究有助于理解三唑化合物的分子结构和潜在应用。

生物活性

- 三唑衍生物表现出一系列生物活性。 (Saleem 等人,2018 年) 发现,一种三唑衍生物对乙酰胆碱酯酶和 α-葡萄糖苷酶等酶表现出中度抑制作用,表明在治疗阿尔茨海默病和糖尿病等疾病中具有潜在用途。

- (Arfan 等人,2018 年) 进行了一项研究,突出了三唑衍生物对胆碱酯酶的抑制潜力,表明在神经退行性疾病中具有可能的应用。

药物合成和类似物

- (Bonacorso 等人,2015 年) 的一项研究提出了一种新型的抗癫痫药物鲁非那米(一种三唑衍生物)及其类似物的合成方法。这展示了三唑化合物在药物合成中的作用。

化学反应性和应用

- (Zibinsky 和 Fokin,2011 年) 等研究探索了三唑化合物的反应性,该研究考察了由 N-(1,2,4-三唑基)取代的 1,2,3-三唑合成铑(II) 卡宾。这项研究表明三唑在合成化学和材料科学中的潜力。

光谱和电化学研究

- (Beytur 和 Avinca,2021 年) 等研究探索了三唑衍生物的电子和光谱性质。此类研究对于理解这些化合物的物理和化学性质至关重要,这在各种科学应用中可能具有相关性。

抗菌和抗癌活性

- 三唑衍生物的抗菌和抗癌潜力已在多项研究中得到调查。例如,(Jadhav 等人,2017 年) 合成了一系列三唑衍生物并评估了它们的抗菌特性,表明这些化合物在对抗传染病中具有潜在用途。

作用机制

Target of Action

N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide, also known as N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-5-carboxamide, is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The modulation of these pathways contributes to the compound’s therapeutic effects against AD .

Pharmacokinetics

In silico absorption, distribution, metabolism, and excretion (adme) analysis of similar compounds suggest that they meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.

Result of Action

The compound’s action results in molecular and cellular effects that are beneficial in the context of AD. It prevents Aβ formation and reduces the levels of phosphorylated forms of tau . These effects could potentially slow down the progression of AD.

安全和危害

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

In cellular models, N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide has shown to influence cell function . It has been observed to prevent amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and β-secretase (BACE) levels in APPswe-expressing cells .

Molecular Mechanism

The molecular mechanism of N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can be oxidatively removed with cerium (IV) diammonium nitrate under mild conditions .

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-17-9-4-2-8(3-5-9)6-12-11(16)10-7-13-15-14-10/h2-5,7H,6H2,1H3,(H,12,16)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUJZFVJUHAUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2771128.png)

![(E)-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2771129.png)

![3-(3-Methoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2771133.png)

![4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2771134.png)

![2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2771135.png)

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2771136.png)

![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771140.png)

![7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2771142.png)

![[4-(Cyclopropylmethyl)phenyl]methanamine;hydrochloride](/img/structure/B2771143.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2771148.png)

![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2771149.png)